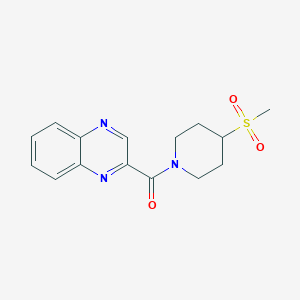

2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-22(20,21)11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWLCEIWEUUNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline typically involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. One efficient method includes the use of organocatalysts such as nitrilotris(methylenephosphonic acid) to facilitate the reaction . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure a green chemistry approach .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including this compound, often utilize transition-metal-free catalysis to reduce costs and minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives with unique properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives, including 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline, have shown significant antimicrobial properties. Research indicates that quinoxaline 1,4-dioxides can be effective against a range of bacterial infections, with some derivatives demonstrating high activity against multidrug-resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | M. tuberculosis |

| Quinoxaline 1,4-dioxide | 1.6 | M. tuberculosis H37Rv |

| 7-amino derivatives | <0.5 | Pathogenic fungi |

Anticancer Properties

Selective Cytotoxicity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds with modifications at the 2-position have demonstrated selective cytotoxicity against solid tumors under hypoxic conditions . The structural modifications in quinoxalines can enhance their ability to induce apoptosis in cancer cells.

Case Study: Antitumor Activity

A study on various quinoxaline derivatives revealed that certain compounds exhibited significant antiproliferative activity against breast adenocarcinoma cells (MCF-7). These findings suggest that structural variations can lead to improved therapeutic profiles for cancer treatment .

Antiparasitic Applications

Schistosomiasis Treatment

Quinoxaline derivatives are being explored as potential treatments for schistosomiasis, a parasitic disease affecting millions globally. A study indicated that specific quinoxaline compounds displayed potent activity against Schistosoma mansoni, suggesting their utility in developing new antiparasitic agents .

Table 2: Efficacy Against Schistosomiasis

| Compound Name | IC50 (µM) | Activity (% inhibition) |

|---|---|---|

| This compound | TBD | TBD |

| MMV007204 | ≤0.31 | >70% at 10 µM |

| Praziquantel | 2.2 | Standard comparator |

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Antiproliferative Activity

Quinoxaline derivatives with substituents at the 2-position have demonstrated potent anticancer activity. For example:

- 2-(8-Methoxy-coumarin-3-yl)-quinoxaline (3b): Exhibited an IC50 of 1.85 µM against MCF-7 breast cancer cells, outperforming staurosporine (IC50 = 6.77 µM) . The coumarin moiety enhances DNA intercalation and topoisomerase II inhibition.

- Brominated Quinoxalines: Bromination at the coumarin moiety (e.g., compound 5, IC50 = 55.0 µM) reduced activity, emphasizing the importance of electronic and steric compatibility .

The 4-methanesulfonylpiperidine group in the target compound may offer distinct advantages, such as improved solubility and resistance to metabolic degradation compared to coumarin or phenyl substituents. However, its bulkier structure could reduce cell permeability, necessitating further optimization.

Antimicrobial and Antiparasitic Activity

- Thiazolo[5,4-b]quinoxaline (33): Showed potent antiamoebic activity (IC50 = 0.17 µM) against E. histolytica due to its thiazole-pyrazoline hybrid structure .

- Piperazinoquinoxaline (12): Demonstrated dual anticancer and antimicrobial activity, highlighting the role of nitrogen-containing substituents in broad-spectrum efficacy .

Antiplasmodial and Antiviral Activity

- BQR695: A quinoxaline-based antiplasmodial compound (IC50 = 8.2 µM against Plasmodium falciparum), targeting PfPI4-kinase .

- HCV NS3/4A Protease Inhibitors: Quinoxalines with 3-isopropyl or trifluoromethyl groups showed reduced potency against drug-resistant variants (e.g., D168A) due to steric clashes .

The target compound’s 2-position substitution avoids steric hindrance issues observed in 3-substituted HCV inhibitors. Its methanesulfonyl group could stabilize interactions with viral proteases, though biochemical assays are needed to confirm this.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Activities of Quinoxaline Analogs

Key Observations :

- Positional Effects : Substituents at the 2-position (e.g., coumarin in 3b) often retain or enhance activity compared to 3-position analogs in HCV inhibitors .

- Electronic Effects : Electron-withdrawing groups (e.g., methanesulfonyl) may improve target binding but require balancing with steric demands.

- Hybrid Structures: Coumarin-quinoxaline hybrids (3b) demonstrate synergistic effects, suggesting that the target compound’s piperidine-sulfonyl hybrid could offer novel mechanisms .

Biological Activity

2-(4-Methanesulfonylpiperidine-1-carbonyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoxaline core substituted with a methanesulfonylpiperidine moiety. The synthesis of quinoxaline derivatives typically involves reactions between o-phenylenediamine and various carbonyl compounds, often employing microwave-assisted methods for efficiency and yield improvement .

Anticancer Properties

Quinoxaline derivatives, including this compound, have shown significant anticancer activity across various cell lines. In studies, quinoxaline derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, some derivatives demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 2.3 | |

| Other Quinoxaline Derivative 1 | HCT-116 | 1.9 | |

| Other Quinoxaline Derivative 2 | A431 | <10 |

Antimicrobial Activity

Quinoxalines are also recognized for their antimicrobial properties. Research indicates that certain derivatives exhibit inhibition against a range of bacteria and fungi. For example, compounds derived from quinoxalines have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating potent activity .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Other Quinoxaline Derivative 1 | Escherichia coli | 20 | |

| Other Quinoxaline Derivative 2 | Candida albicans | 25 |

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, quinoxalines have been investigated for other biological activities, including anti-inflammatory effects and potential hypoglycemic activity. Some derivatives have shown promise in reducing inflammation markers and improving glucose metabolism in diabetic models .

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

- Anticancer Study : A series of synthesized quinoxalines were tested against various cancer cell lines, revealing that modifications at specific positions on the quinoxaline ring significantly affected their cytotoxicity profiles. The study concluded that certain structural features are crucial for enhancing anticancer activity .

- Antimicrobial Study : A comparative analysis of antimicrobial activities among different quinoxaline derivatives highlighted that those with specific substituents exhibited superior inhibition against pathogenic bacteria compared to standard antibiotics .

- Hypoglycemic Activity : Research on quinoxaline derivatives has indicated their potential role in managing diabetes by enhancing insulin sensitivity and glucose uptake in cellular models, suggesting a multifaceted therapeutic application .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoxaline Core Formation : Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions (e.g., glacial acetic acid) to generate the quinoxaline scaffold .

Functionalization : Introduce the 4-methanesulfonylpiperidine-1-carbonyl group via coupling reactions. For example, use carbodiimide coupling agents (e.g., EDC/HOBt) to react the piperidine sulfonyl derivative with quinoxaline-2-carboxylic acid intermediates.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Key Considerations : Monitor reaction progress via TLC and confirm structures using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy : -NMR (500 MHz) to confirm substituent positions and purity. For example, methanesulfonyl groups exhibit distinct singlets (~3.0 ppm) .

- X-ray Crystallography : Resolve crystal structures to analyze dihedral angles between the quinoxaline core and substituents, which influence binding interactions (e.g., 22.2° in fluorophenyl analogs ).

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distributions and reactive sites .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM. Compare IC values with controls like doxorubicin .

- Enzyme Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence-based assays. For example, compound 41 (structurally similar) showed PI3Kα inhibition at IC = 24 nM .

- Data Interpretation : Use GraphPad Prism for dose-response curves and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., high in vitro potency vs. low cellular efficacy)?

Methodological Answer:

- Solubility/Permeability : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Poor solubility may require formulation adjustments (e.g., DMSO/PEG mixtures) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific binding .

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. LC-MS/MS quantifies metabolite formation .

Q. What strategies improve selectivity for target enzymes (e.g., PI3Kα) while minimizing off-target kinase inhibition?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP inhibition. Optimize for Lipinski’s Rule of Five (e.g., MW < 500, logP < 5) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize compounds with ΔG < -10 kcal/mol .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess protein-ligand stability and identify critical residue interactions (e.g., Val851 in PI3Kα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.